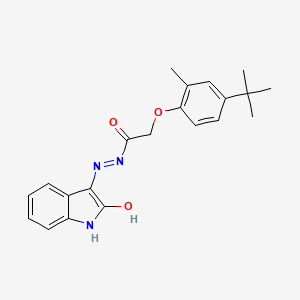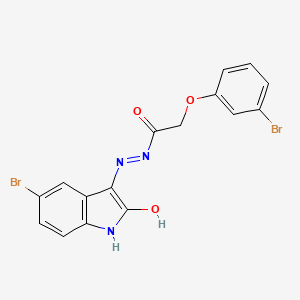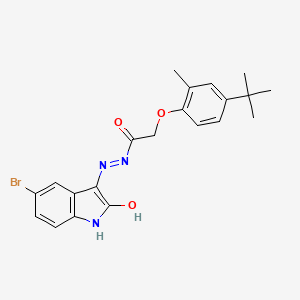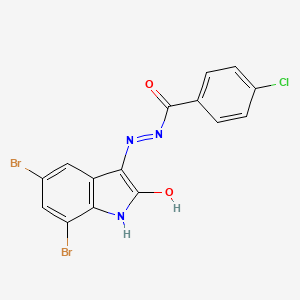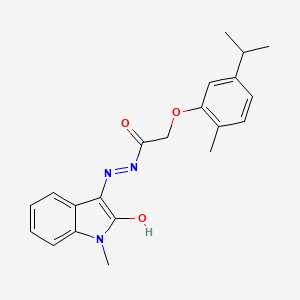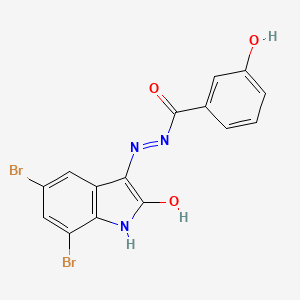
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide
Vue d'ensemble
Description
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide, also known as DBIH, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DBIH is a synthetic molecule that belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Applications De Recherche Scientifique
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been evaluated for its potential as an anti-cancer agent. Studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In pharmacology, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been evaluated for its potential as an anti-inflammatory agent. Studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
In material science, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been evaluated for its potential as a fluorescent probe. Studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits strong fluorescence properties, making it a suitable candidate for various imaging applications.
Mécanisme D'action
The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is not fully understood, but studies have shown that it interacts with cellular targets such as DNA and proteins. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been shown to induce DNA damage, which can lead to cell death. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been shown to interact with proteins involved in cell signaling pathways, which can affect cell growth and proliferation.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits cytotoxic activity against cancer cell lines, inhibits the production of pro-inflammatory cytokines and enzymes, and has antioxidant activity. In vivo studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits anti-tumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has several advantages for lab experiments, including its high yield of synthesis, purity, and stability. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is also a versatile molecule that can be modified to enhance its properties. However, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide research, including:
1. Development of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide derivatives with enhanced properties, such as increased solubility and potency.
2. Evaluation of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
3. Investigation of the mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide to better understand its cellular targets and signaling pathways.
4. Development of new imaging techniques using N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide as a fluorescent probe.
5. Evaluation of the safety and toxicity of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide in animal models.
In conclusion, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is a novel organic compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide in various fields of research.
Propriétés
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3O3/c16-8-5-10-12(11(17)6-8)18-15(23)13(10)19-20-14(22)7-2-1-3-9(21)4-7/h1-6,18,21,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUUCDXAEOXSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-3-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



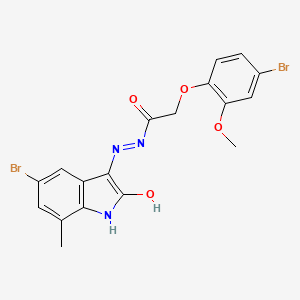
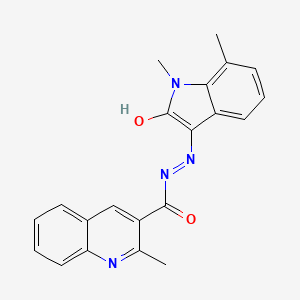



![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1,2-phenylene dibenzoate](/img/structure/B3744171.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B3744179.png)
